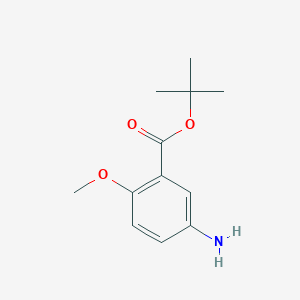

Tert-butyl 5-amino-2-methoxybenzoate

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

tert-butyl 5-amino-2-methoxybenzoate |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)9-7-8(13)5-6-10(9)15-4/h5-7H,13H2,1-4H3 |

InChI Key |

DGLNKYJPCLJXPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Tert Butyl 5 Amino 2 Methoxybenzoate and Analogues

Strategies for the Construction of the 2-Methoxybenzoate (B1232891) Core

The formation of the 2-methoxybenzoate skeleton is the initial strategic consideration. This can be achieved through several methods, primarily involving the modification of pre-existing hydroxybenzoate precursors or the directed functionalization of a benzene (B151609) ring.

Etherification of Hydroxybenzoate Precursors

A common and straightforward method for synthesizing 2-methoxybenzoates is the methylation of the corresponding 2-hydroxybenzoate (salicylate) precursors. This transformation, a type of Williamson ether synthesis, typically involves the deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic attack on a methylating agent.

Key reagents and conditions for this etherification include:

Methylating Agents: Dimethyl sulfate (B86663) and methyl iodide are the most common reagents. Dimethyl sulfate is often preferred in industrial settings due to its lower cost and high reactivity, while methyl iodide is a frequent choice in laboratory-scale synthesis.

Bases: A variety of bases can be employed to deprotonate the phenol, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). The choice of base depends on the substrate's sensitivity and the desired reaction conditions.

Solvents: Polar aprotic solvents like acetone, dimethylformamide (DMF), and acetonitrile (B52724) are typically used to facilitate the reaction.

A general representation of this reaction is the methylation of a methyl salicylate (B1505791) derivative. For instance, various isomers of methyl hydroxy-methoxybenzoates have been synthesized by the esterification and subsequent mono-O-methylation of dihydroxybenzoic acids diva-portal.org. The regioselectivity of methylation can be controlled if multiple hydroxyl groups are present, often by using protecting groups or by exploiting differences in the acidity of the phenols diva-portal.org.

| Methylating Agent | Base | Solvent | Typical Substrate | Ref. |

| Dimethyl Sulfate | K₂CO₃ | Acetone | Salicylic Acid / Salicylate Esters | google.com |

| Methyl Iodide | K₂CO₃ | DMF | Dihydroxybenzoic Esters | diva-portal.org |

| Dimethyl Sulfate | NaOH | Water/DCM | 3-Hydroxy-4-methoxybenzoate |

Ortho-Directed Metalation and Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.

For the synthesis of 2-methoxybenzoate analogues, the methoxy (B1213986) group itself or the carboxylate group can act as a DMG. wikipedia.orgorganic-chemistry.org Research has shown that unprotected 2-methoxybenzoic acid can be selectively deprotonated. organic-chemistry.orgnih.govbohrium.com The choice of the organolithium base and additives can control the site of metalation:

Treatment with s-BuLi/TMEDA at -78°C results in deprotonation exclusively at the C6 position (ortho to the carboxylate). organic-chemistry.orgnih.gov

Conversely, using a superbase like n-BuLi/t-BuOK reverses the regioselectivity, leading to deprotonation at the C3 position (ortho to the methoxy group). organic-chemistry.orgnih.gov

This differential reactivity allows for the controlled synthesis of 3-substituted and 6-substituted 2-methoxybenzoic acids, which are valuable building blocks for various analogues. organic-chemistry.orgnih.govbohrium.com The lithiated intermediate can be quenched with an electrophile to install the desired functionality. While this method is typically used to add substituents to an existing 2-methoxybenzoate core, it represents a key strategy for optimizing routes to complex analogues.

| Reagent System | Position of Metalation (on 2-methoxybenzoic acid) | Subsequent Functionalization | Ref. |

| s-BuLi / TMEDA | C6 (ortho to -COOH) | Introduction of alkyl, silyl, etc. groups | organic-chemistry.orgnih.gov |

| n-BuLi / t-BuOK | C3 (ortho to -OCH₃) | Introduction of alkyl, silyl, etc. groups | organic-chemistry.orgnih.gov |

Introduction of the Amino Functionality at the C5 Position

Once the 2-methoxybenzoate core is established, the next crucial step is the introduction of the amino group at the C5 position. This is most commonly achieved by the reduction of a nitro group precursor or, alternatively, through direct amination techniques.

Reductive Amination of Nitro Precursors

The reduction of an aromatic nitro group is one of the most reliable and widely used methods for synthesizing anilines. The synthesis of Tert-butyl 5-amino-2-methoxybenzoate typically proceeds via a Tert-butyl 2-methoxy-5-nitrobenzoate intermediate. A variety of reducing systems can be employed for this transformation, with the choice often dictated by factors such as functional group tolerance, cost, and scalability.

Commonly used reduction methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. sciencemadness.org It is often a very clean and high-yielding reaction.

Metal/Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like acetic acid or hydrochloric acid. mdpi.com For example, the reduction of a nitrobenzoate derivative using powdered iron in acetic acid has been reported to give satisfactory yields. mdpi.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303), in the presence of a catalyst such as FeCl₃ or Pd/C, can serve as a source of hydrogen to reduce the nitro group. atlantis-press.comresearchgate.net This method avoids the need for high-pressure hydrogenation equipment.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) is another effective reagent for the reduction of nitroarenes, particularly in aqueous solutions. sciencemadness.org

The synthesis of a structurally related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, was achieved via the reduction of the corresponding nitro precursor using hydrazine hydrate with ferric chloride and activated carbon in ethanol, resulting in a high yield. atlantis-press.comresearchgate.net

| Reducing Agent | Catalyst / Additive | Solvent | Key Features | Ref. |

| H₂ | Pd/C | Methanol / Ethanol | Clean, high yield, requires pressure equipment | sciencemadness.org |

| Fe Powder | Acetic Acid | Acetic Acid / Methanol | Inexpensive, robust, common in lab and industry | mdpi.com |

| Hydrazine Hydrate | FeCl₃ / Activated Carbon | Ethanol | Avoids pressurized H₂, effective for complex molecules | atlantis-press.comresearchgate.net |

| Sodium Dithionite | Na₂CO₃ | Water / Organic Co-solvent | Works well in aqueous systems, mild conditions | sciencemadness.org |

Direct Amination Methodologies

Direct amination offers an alternative route that avoids the nitration-reduction sequence. These methods typically involve the cross-coupling of a 5-halo-2-methoxybenzoate precursor with an ammonia (B1221849) source, catalyzed by a transition metal. nih.gov

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for C-N bond formation. researchgate.net Similarly, copper-catalyzed Ullmann-type reactions can also be used for the amination of aryl halides. researchgate.net

Key components of these reactions are:

Substrate: A tert-butyl 5-bromo- or 5-iodo-2-methoxybenzoate would be a suitable starting material.

Ammonia Source: Aqueous ammonia, or ammonia surrogates, can be used. rsc.org

Catalyst: Palladium or copper complexes with appropriate ligands are required to facilitate the reaction. nih.govrsc.org

While potentially more atom-economical, direct amination can present challenges in terms of catalyst cost, ligand sensitivity, and achieving selective mono-amination without the formation of diarylamine byproducts. researchgate.net However, significant progress in catalyst development has made this a viable strategy. nih.gov

Esterification with Tert-butyl Alcohol and Protecting Group Chemistry

The final key structural feature is the tert-butyl ester. This group not only forms part of the target molecule's identity but also serves as a crucial protecting group for the carboxylic acid functionality in many synthetic sequences. thieme.de

The formation of a tert-butyl ester is often non-trivial due to the steric bulk of the tert-butyl group, which hinders standard Fischer esterification conditions. Specialized methods are therefore required:

Acid-Catalyzed Addition to Isobutene: A common industrial method involves reacting the carboxylic acid with isobutene gas under strongly acidic conditions (e.g., sulfuric acid). thieme.dethieme-connect.com

Reaction with Tert-butanol (B103910): Condensation with tert-butanol can be achieved using strong acid catalysts or dehydrating agents, but can be inefficient.

Transesterification: This method is generally not favorable for producing tert-butyl esters.

Modern Catalytic Methods: More recent developments provide milder and more efficient laboratory-scale preparations. One such method uses tert-butyl acetate (B1210297) as both the tert-butylating agent and the solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH). thieme-connect.comorganic-chemistry.org This approach has been shown to be fast and high-yielding for a variety of carboxylic acids. organic-chemistry.orgresearchgate.net Other dedicated tert-butylating agents like 2,4,6-tris(tert-butoxy)-1,3,5-triazine have also been developed. researchgate.netresearchgate.net

The tert-butyl ester is widely valued as a protecting group for carboxylic acids because of its unique reactivity profile. thieme.dewikipedia.org It is highly stable to a wide range of nucleophilic and basic conditions, as well as many reducing agents. thieme.delibretexts.org However, it can be readily and selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free carboxylic acid. thieme.de This orthogonal stability makes it extremely useful in complex multi-step syntheses, such as in peptide chemistry. wikipedia.org

| Method | Tert-butyl Source | Catalyst / Reagent | Key Advantages | Ref. |

| Gas-phase Reaction | Isobutene | H₂SO₄ | Scalable, common industrial method | thieme.dethieme-connect.com |

| Catalytic Tert-butylation | Tert-butyl Acetate | Tf₂NH | Mild conditions, high yield, fast reaction | thieme-connect.comorganic-chemistry.org |

| Acyl Chloride Route | Tert-butanol | Pyridine (B92270) / DMAP | For acid-sensitive substrates | |

| Dedicated Reagent | Di-tert-butyl dicarbonate (B1257347) | DMAP | Mild, but generates byproducts | thieme.de |

Acid-Catalyzed Esterification Protocols

Direct esterification of 5-amino-2-methoxybenzoic acid with tert-butanol under acidic conditions, a variant of Fischer-Speier esterification, is a potential but challenging route. The primary difficulty arises from the basic nature of the aromatic amino group, which readily protonates in the presence of a strong acid catalyst like sulfuric acid. researchgate.net This protonation deactivates the aromatic ring towards electrophilic attack and can complicate the reaction, often requiring stoichiometric amounts of acid rather than catalytic quantities. researchgate.net The reaction equilibrium also presents a challenge, as the formation of t-butyl esters can be less favorable compared to esters of primary alcohols. researchgate.net

To drive the reaction forward, conditions typically involve a large excess of tert-butanol or the removal of water as it is formed. However, the harsh acidic conditions and high temperatures required can lead to side reactions, including potential polymerization or degradation of the starting material.

Table 1: Comparison of Acid-Catalyzed Esterification Conditions

| Catalyst | Alcohol | Key Features | Challenges |

| Sulfuric Acid (H₂SO₄) | tert-butanol | Inexpensive and common | Requires stoichiometric amounts for amino acids; harsh conditions can cause side reactions |

| p-Toluenesulfonic Acid (p-TsOH) | tert-butanol | Solid catalyst, easier to handle | Still requires strong acidic conditions; equilibrium limitations |

| Acidic Ion-Exchange Resins | tert-butanol | Heterogeneous catalyst, easily removed | Lower reactivity, may require higher temperatures and longer reaction times |

Transesterification Reactions Employing Tert-butyl Donors

Transesterification offers a milder and often more efficient alternative for synthesizing tert-butyl esters, especially when the corresponding carboxylic acid is sensitive. thieme-connect.com This method typically involves converting a more readily accessible ester, such as a methyl or ethyl ester, into the desired tert-butyl ester.

A highly effective method employs potassium tert-butoxide in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at ambient temperature. thieme-connect.comresearchgate.net This approach leverages the exchange of the alkoxide portion of the ester. The reaction is driven by the formation of a stable potassium salt of the departing alkoxide (e.g., potassium methoxide), which often precipitates from the reaction mixture. thieme-connect.com Care must be taken to use freshly prepared potassium tert-butoxide and anhydrous conditions, as any presence of tert-butanol or moisture can significantly reduce the yield. thieme-connect.com

Another approach involves the use of tert-butyl acetate in excess with a catalytic amount of potassium tert-butoxide. thieme-connect.com More recently, methods using phosphorus trichloride (B1173362) (PCl₃) have been developed to mediate the conversion of tert-butyl esters to other esters, a reaction that can potentially be reversed to form the tert-butyl ester from an acid chloride intermediate. researchgate.net

Table 2: Selected Transesterification Methods for Tert-butyl Esters

| Reagent/Catalyst | Substrate | Conditions | Advantages |

| Potassium tert-butoxide (t-BuOK) | Methyl ester | Anhydrous ether, room temp. | Mild conditions, high efficiency for many aromatic esters. thieme-connect.com |

| tert-Butyl Acetate / cat. t-BuOK | Methyl ester | THF | Avoids direct use of large excess of tert-butanol. thieme-connect.com |

| Di-tert-butyl dicarbonate ((Boc)₂O) / DMAP | Carboxylic acid | Organic solvent | Not a transesterification, but a direct tert-butylation method. thieme.de |

Protecting Group Strategies for Amine and Carboxyl Functions

In the multistep synthesis of complex molecules like this compound, protecting groups are essential tools to mask reactive functional groups and ensure chemoselectivity. neliti.comwikipedia.org

Amine Protection: The nucleophilic amino group must often be protected to prevent it from reacting with electrophiles intended for other parts of the molecule. Carbamates are the most common class of protecting groups for amines. neliti.com The tert-butyloxycarbonyl (Boc) group is particularly useful. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The Boc group is stable to a wide range of non-acidic reagents but can be easily removed with mild acids, such as trifluoroacetic acid (TFA). neliti.comresearchgate.net

Carboxyl Protection: The carboxylic acid group is protected to prevent its acidic proton from interfering with basic reagents and to block reactions at the carbonyl carbon. researchgate.net The tert-butyl ester itself functions as an excellent protecting group for the carboxyl function. thieme.de It is highly resistant to nucleophilic attack and basic hydrolysis due to steric hindrance. thieme-connect.com A key advantage is that the tert-butyl ester can be cleaved under the same mild acidic conditions used to remove a Boc group, allowing for convenient simultaneous deprotection in the final stages of a synthesis. thieme.de

Table 3: Common Protecting Groups for Amine and Carboxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| Amine | tert-Butyloxycarbonyl | Boc | (Boc)₂O | Mild Acid (e.g., TFA) |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine). wikipedia.org |

| Carboxylic Acid | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C). oup.com |

| Carboxylic Acid | Methyl ester | Me | Methanol, acid catalyst | Base hydrolysis (e.g., NaOH) |

| Carboxylic Acid | tert-Butyl ester | t-Bu | (Boc)₂O or Transesterification | Mild Acid (e.g., TFA). oup.com |

Chemo- and Regioselective Synthesis of this compound and Related Isomers

The precise placement of the amino and methoxy substituents on the benzene ring is a critical challenge. The synthesis of the desired 5-amino-2-methoxy isomer over other possibilities (e.g., 2-amino-5-methoxy or 4-amino-2-methoxy) depends on controlling the regiochemical outcome of aromatic substitution reactions.

A logical and regioselective synthetic route begins with a commercially available precursor, such as 2-methoxybenzoic acid. The key steps are:

Electrophilic Nitration: The starting material, 2-methoxybenzoic acid, is subjected to nitration using a mixture of nitric acid and sulfuric acid. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The powerful directing effect of the methoxy group dominates. Nitration occurs primarily at the position para to the methoxy group (C5), which is sterically more accessible than the ortho position (C3), leading to the formation of 2-methoxy-5-nitrobenzoic acid as the major product.

Esterification: The resulting 2-methoxy-5-nitrobenzoic acid can then be converted to its tert-butyl ester using one of the methods described previously, such as reaction with (Boc)₂O and a catalytic amount of DMAP (4-dimethylaminopyridine). Performing the esterification at this stage avoids exposing the tert-butyl ester to the harsh nitrating conditions.

Nitro Group Reduction: The final step is the chemoselective reduction of the nitro group to an amino group. This transformation is commonly achieved with high yield via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas). chemicalbook.com This method is clean and efficient, leaving the ester and methoxy groups intact.

This strategic sequence ensures the correct 2,5-substitution pattern and selectively modifies the functional groups to yield the target molecule, this compound.

Green Chemistry Approaches in Synthesis of Aminomethoxybenzoates

The principles of green chemistry, which focus on minimizing waste, reducing energy consumption, and using less hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including aminomethoxybenzoates. googleapis.comfq-unam.org

Several areas of the synthesis can be improved:

Alternative Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green approaches advocate for the use of safer alternatives like water, ethanol, or supercritical fluids. fq-unam.org For instance, the reduction of the nitro group can sometimes be performed in aqueous or ethanolic systems.

Catalysis: Replacing stoichiometric reagents with catalytic ones is a core principle of green chemistry. fq-unam.org The use of catalytic hydrogenation for nitro group reduction is already a good example. Another green alternative is catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) instead of hydrogen gas, enhancing safety.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. rsc.orgijpsjournal.com Steps like esterification or the reduction of nitro groups could potentially be accelerated using microwave irradiation. ijpsjournal.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. rsc.org Biocatalysis, using enzymes to perform specific chemical transformations, offers a promising green route. fq-unam.org For example, specific enzymes could be employed for selective hydrolysis or esterification under mild, aqueous conditions, potentially reducing the need for protecting groups and harsh reagents.

Table 4: Green Chemistry Alternatives in the Synthesis of Aminomethoxybenzoates

| Synthetic Step | Traditional Method | Green Alternative | Green Advantage |

| Solvent Use | Dichloromethane (B109758), THF, Toluene | Water, Ethanol, Supercritical CO₂ | Reduced toxicity and environmental impact. fq-unam.org |

| Esterification | Strong acid catalyst, high temp | Biocatalysis (Lipases) | Mild conditions, high selectivity, aqueous media. fq-unam.org |

| Nitro Reduction | SnCl₂ / HCl | Catalytic Transfer Hydrogenation | Avoids heavy metal waste, safer than H₂ gas. |

| Heating | Conventional heating mantle | Microwave Irradiation | Rapid heating, reduced reaction times, energy efficiency. rsc.orgijpsjournal.com |

Reactivity Profiles and Transformational Chemistry of Tert Butyl 5 Amino 2 Methoxybenzoate

Reactions of the Aromatic Amino Group

The aromatic amino group is a primary site for reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. Its nucleophilicity is enhanced by the ortho-methoxy group, making it reactive towards a variety of electrophiles.

The amino group of tert-butyl 5-amino-2-methoxybenzoate readily undergoes acylation with reagents such as acid chlorides, anhydrides, and isocyanates to form the corresponding amides and ureas. A common transformation is the protection of the amine with a tert-butyloxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. For instance, in the synthesis of a related intermediate, an acylation reaction was performed on 4-fluoro-2-methoxy-5-nitroaniline (B580436) using Boc₂O, triethylamine, and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM). atlantis-press.com This process yielded the protected carbamate (B1207046) in high yield, demonstrating the efficiency of this transformation on a similarly substituted aniline (B41778) ring. atlantis-press.com

Sulfonylation involves the reaction of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, to yield sulfonamides. These reactions serve to protect the amino group or to introduce functionalities that can alter the electronic properties and biological activity of the molecule.

| Reactant | Reagent | Catalyst/Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 4-fluoro-2-methoxy-5-nitroaniline | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine, DMAP | Dichloromethane (DCM) | Boc-protected Amine (Carbamate) | atlantis-press.com |

| Aromatic Amine | p-Toluenesulfonyl chloride | Pyridine | Various | Sulfonamide | General Knowledge |

The amino group of this compound can act as a nucleophile in carbon-nitrogen bond-forming reactions. A prominent example of such a transformation is the Buchwald-Hartwig amination. tcichemicals.com This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines by coupling an amine with an aryl halide or triflate. nih.govresearchgate.net In this context, this compound would serve as the amine component, reacting with a variety of (hetero)aryl halides to produce more complex diarylamine structures. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netgoogle.com

| Component | Role | Example | Reference |

|---|---|---|---|

| Aromatic Amine | Nucleophile | This compound | nih.gov |

| (Het)aryl Halide | Electrophile | Bromobenzene, 2-chloropyridine | nih.gov |

| Palladium Complex | Catalyst | [(THP-Dipp)Pd(cinn)Cl] | nih.govresearchgate.net |

| Base | Activator | Sodium tert-butoxide | General Knowledge |

The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. The diazotization is typically achieved by treating the amine with a source of nitrous acid. Modern protocols often use organic nitrites like tert-butyl nitrite (B80452) (tBuONO) under aprotic conditions, which can offer milder reaction conditions compared to traditional aqueous sodium nitrite and strong acid. tcichemicals.com

Once formed, the diazonium salt can undergo various transformations, most notably the Sandmeyer reaction. nih.govnih.gov This reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. nih.gov For example, the diazotization of an aniline followed by reaction with potassium iodide can be used to introduce an iodine atom onto the aromatic ring. tcichemicals.com This sequence provides a powerful method for the functionalization of the 5-position of the benzoate (B1203000) ring.

Transformations Involving the Tert-butyl Ester Moiety

The tert-butyl ester is primarily used as a protecting group for the carboxylic acid. Its removal is a key transformation, and it can also potentially undergo other reactions under specific conditions.

The tert-butyl ester is known for its sensitivity to acidic conditions, which facilitate its cleavage to isobutylene (B52900) and the corresponding carboxylic acid. thieme-connect.de This acid-labile nature allows for its selective removal in the presence of other ester groups (like methyl or ethyl esters) that are more stable to acid but labile to base-catalyzed hydrolysis. researchgate.net

Several methods have been developed for the deprotection of tert-butyl esters under mild conditions to ensure compatibility with other sensitive functional groups. researchgate.netresearchgate.net Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane is a common and effective method. thieme-connect.de Other reported conditions include the use of Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane, which can chemoselectively cleave tert-butyl esters in the presence of certain other acid-labile groups. researchgate.net Molecular iodine has also been reported as a mild and efficient catalyst for the hydrolysis of tert-butyl esters in acetonitrile (B52724). researchgate.net Following hydrolysis, the resulting carboxylic acid can potentially undergo decarboxylation under thermal or catalytic conditions, although this is generally not a facile process for benzoic acids unless specific activating groups are present.

| Reagent/Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane | Common, highly effective acidolysis | thieme-connect.de |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Mild Lewis acid conditions | researchgate.net |

| Molecular Iodine (I₂) | Acetonitrile | Mild, catalytic cleavage | researchgate.net |

| p-Toluenesulfonic Acid | Benzene (B151609) (reflux) | Strong acid catalysis | thieme-connect.de |

While less common than hydrolysis, the tert-butyl ester can undergo transesterification. This reaction involves converting the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of a suitable catalyst. Lanthanum(III) complexes, for example, have been shown to be highly effective for the chemoselective transesterification of esters with primary, secondary, and even tertiary alcohols. researchgate.net

Transamidation, the direct conversion of the ester to an amide by reaction with an amine, is generally a difficult transformation for unactivated esters like this compound and often requires harsh conditions or specific catalytic systems. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic and steric effects of its three substituents: the amino (-NH2), methoxy (B1213986) (-OCH3), and tert-butoxycarbonyl (-COOC(CH3)3) groups.

Electrophilic Aromatic Substitution (EAS)

The mechanism of electrophilic aromatic substitution involves an initial attack on an electrophile by the aromatic ring's π-electrons, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu The substituents on the ring significantly influence both the rate of reaction and the position of the incoming electrophile.

In this compound, the amino and methoxy groups are strong activating groups. They donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org Both are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgucla.edu The amino group at C5 directs to the C4 and C6 positions, while the methoxy group at C2 directs to the C1 (already substituted), C3, and C5 (already substituted) positions.

Conversely, the tert-butoxycarbonyl group is a deactivating group, withdrawing electron density from the ring and making electrophilic substitution slower compared to benzene. It acts as a meta-director.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -OCH3 | C2 | Resonance Donor, Inductive Withdrawer | Activating | Ortho, Para |

| -NH2 | C5 | Resonance Donor, Inductive Withdrawer | Strongly Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a leaving group. nih.gov The aromatic ring of this compound is electron-rich due to the powerful electron-donating amino and methoxy groups. Consequently, it is generally unreactive towards classical SNAr reactions. For such a reaction to occur, a derivative would be needed, for instance, by introducing a good leaving group (e.g., a halogen) and a strong electron-withdrawing group onto the ring.

Metal-Catalyzed Coupling Reactions at the Aromatic Ring

Halogenated analogues of this compound are versatile substrates for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) with Halogenated Analogues

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov A halogenated derivative of this compound (e.g., where a hydrogen at C3, C4, or C6 is replaced by Br or I) could be readily coupled with various aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters. nih.govresearchgate.net The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. researchgate.net The development of efficient catalyst systems allows for the coupling of challenging substrates, including unprotected anilines, suggesting that the free amino group on the target molecule's analogues would be tolerated. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction would be highly applicable to halogenated derivatives of this compound, allowing for the introduction of a wide range of primary and secondary amines at the halogenated position. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org The choice of ligand is crucial and has evolved to allow for the coupling of a vast array of substrates under milder conditions. wikipedia.org

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound Analogues

| Reaction | Coupling Partners | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-X + R-B(OR')2 | C(aryl)-C(R) | Pd catalyst (e.g., Pd(PPh3)4), Ligand, Base (e.g., K2CO3) |

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (-C=O) into an organic molecule. Palladium-catalyzed carbonylation of aryl halides is a powerful method for synthesizing carboxylic acid derivatives. researchgate.net A halogenated analogue of this compound could undergo aminocarbonylation (with an amine) or alkoxycarbonylation (with an alcohol) to yield amides or esters, respectively. acs.org These reactions typically use carbon monoxide (CO) gas, but CO surrogates such as molybdenum hexacarbonyl (Mo(CO)6) or formates can also be employed, often under milder conditions. ntu.edu.sgorganic-chemistry.orgnih.gov The reaction proceeds via oxidative addition of the aryl halide to a palladium(0) center, followed by CO insertion and nucleophilic attack by the amine or alcohol.

Radical Reactions and Mechanistic Pathways Involving Tert-butyl Groups

The tert-butyl group in this compound can participate in specific radical reactions, primarily involving the cleavage of the ester's C-O bond.

The deprotection of tert-butyl esters can be facilitated by a triarylamminium radical cation, such as tris(4-bromophenyl)amminium radical cation ("Magic Blue"). acs.orgorganic-chemistry.org This method allows for the mild cleavage of the tert-butyl group to yield the corresponding carboxylic acid. The mechanism involves the radical cation facilitating the cleavage of the C–O bond of the ester. The tert-butyl group is ultimately released as isobutene. acs.org This represents a significant transformational pathway for the ester functional group under radical conditions, proceeding without the need for strong acids or high temperatures. acs.org

Direct radical reactions involving the tert-butyl group's C-H bonds are less common. Unlike alkyl groups with benzylic hydrogens, the tert-butyl group lacks hydrogens at the position adjacent to the aromatic ring, making it inert to many radical-mediated side-chain oxidation reactions.

Application As a Key Building Block in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Polycyclic Heteroaromatic Systems

The structural framework of tert-butyl 5-amino-2-methoxybenzoate, containing an aniline-like moiety, is a foundational component for building various fused heterocyclic rings. While direct, one-pot conversions to complex polycyclic systems may not be extensively documented, the compound is a logical precursor that can be readily modified to facilitate cyclization reactions.

The primary amino group on the benzene (B151609) ring is the key functional group that enables its participation in cyclization reactions to form nitrogen-containing heterocycles. As an aniline (B41778) derivative, it can undergo condensation reactions with various bifunctional reagents. For these reactions to proceed, the molecule typically requires modification to introduce a second reactive group ortho to the amine, which can then participate in ring closure. The existing methoxy (B1213986) and tert-butyl ester groups can influence the reactivity and regioselectivity of these preparatory steps, and the bulky tert-butyl ester can be selectively removed under acidic conditions after the heterocyclic core has been constructed.

The synthesis of quinolines and quinazolines often relies on precursors derived from anthranilic acid or other ortho-substituted anilines. organic-chemistry.orgbeilstein-journals.org this compound can be envisioned as a precursor for these systems following appropriate chemical modifications.

Quinolines: Classic quinoline (B57606) syntheses, such as the Friedländer synthesis, require an ortho-aminoaryl aldehyde or ketone. To utilize this compound for this purpose, a formyl or acyl group would need to be introduced, likely at the C-6 position adjacent to the amine. This transformation would convert the compound into a suitable substrate to be condensed with a methylene-containing compound to form the substituted quinoline ring system.

Quinazolines: The construction of the quinazoline (B50416) ring system typically involves the reaction of an anthranilic acid derivative with a source of a one-carbon unit (like an amide or nitrile). organic-chemistry.orgnih.gov The tert-butyl ester of the title compound could potentially be hydrolyzed to the corresponding carboxylic acid. The resulting 5-amino-2-methoxybenzoic acid could then undergo condensation with reagents such as formamide (B127407) or a nitrile to build the pyrimidine (B1678525) ring fused to the existing benzene ring, yielding a quinazoline derivative. nih.gov

The formation of the benzo[d]thiazole ring system classically requires the condensation of an ortho-aminothiophenol with a carboxylic acid or its equivalent. vjs.ac.vn Therefore, to serve as an intermediate for benzo[d]thiazole derivatives, this compound would need the introduction of a thiol group at the position ortho to the amine (C-6). A potential synthetic pathway could involve electrophilic substitution to introduce a sulfonyl group, which could then be reduced to the desired thiol. Once the ortho-aminothiophenol derivative is formed, it can be cyclized with various electrophiles, such as acyl chlorides or aldehydes, to furnish a range of substituted benzo[d]thiazole derivatives.

Incorporation into Diverse Pharmacophoric Scaffolds (Non-Clinical Focus)

Beyond its potential in forming fused heterocyclic systems, the compound's functional groups allow for its direct incorporation into a variety of molecular structures that are common in medicinal chemistry research.

The nucleophilic primary amine of this compound is readily available for the formation of amide and carbamate (B1207046) linkages, which are fundamental components of many biologically relevant molecules.

Amide Synthesis: The amino group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form amide bonds. When using a carboxylic acid, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are typically employed to facilitate the reaction. This straightforward acylation allows for the attachment of a wide array of side chains and molecular fragments to the aminobenzoate core.

Carbamate Synthesis: Carbamates can be synthesized from the amino group through several established methods. nih.gov One common approach involves reaction with a chloroformate, such as ethyl chloroformate, in the presence of a base. Alternatively, the amine can be reacted with phosgene (B1210022) or a phosgene equivalent to form an intermediate isocyanate, which is then trapped with an alcohol to yield the desired carbamate. The synthesis of tert-butyl carbamates (Boc-protected amines) is a ubiquitous transformation in organic synthesis, often accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

In the field of coordination chemistry, ligands are molecules or ions that bond to a central metal atom. Aminobenzoic acids and their derivatives are known to form coordination complexes with various metal ions. nih.gov this compound possesses multiple potential donor sites for metal coordination: the nitrogen atom of the amino group, the oxygen atoms of the methoxy group, and the carbonyl oxygen of the ester.

This multiplicity of binding sites raises the possibility of its use as a precursor to bridging ligands. A bridging ligand is one that connects two or more metal centers. While the monomeric compound could potentially coordinate to two different metal ions using different donor atoms, it is more likely to be used to synthesize a larger, more complex ligand. For instance, two molecules of this compound could be linked together through a spacer. The resulting molecule would have donor atoms at both ends, allowing it to bridge two metal centers, thereby forming polynuclear coordination complexes. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions.

The strategic placement of reactive sites on the aminomethoxybenzoate scaffold allows for its incorporation into intricate molecular architectures. While direct examples of the total synthesis of natural products using this compound are not extensively documented in publicly available literature, the utility of closely related and more complex derivatives highlights the importance of this structural motif.

A prominent example is the synthesis of the drug Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. A key intermediate in its synthesis is tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. atlantis-press.comatlantis-press.com This intermediate shares the core aminomethoxybenzoate structure, albeit with additional functionalization. The synthesis of this key intermediate demonstrates the chemical transformations that this scaffold can undergo.

The multi-step synthesis of this complex intermediate typically starts from a commercially available material like 4-fluoro-2-methoxy-5-nitroaniline (B580436). atlantis-press.com The process involves a sequence of reactions that manipulate the functional groups on the aromatic ring.

Key Synthetic Steps:

Acylation: The amino group of the starting material is protected, often with a tert-butoxycarbonyl (Boc) group. This step is crucial to moderate the reactivity of the amino group in subsequent steps.

Nucleophilic Aromatic Substitution: The fluorine atom is displaced by a diamine, such as N¹,N¹,N²-trimethylethane-1,2-diamine. This reaction introduces a key side chain onto the benzene ring.

Reduction: The nitro group is reduced to an amine, yielding the final diamino-substituted intermediate. atlantis-press.comresearchgate.net

This synthetic route underscores the chemical robustness and versatility of the aminomethoxybenzoate core, allowing for sequential and regioselective modifications to build molecular complexity. The tert-butyl ester and methoxy groups often remain intact throughout these transformations, serving as important structural elements in the final target molecule.

Table 1: Representative Synthetic Transformations in the Synthesis of an Osimertinib Intermediate

| Step | Reaction Type | Reagents and Conditions | Purpose | Yield (%) |

| 1 | Acylation (Boc Protection) | Boc₂O, Triethylamine, DMAP, 40°C | Protection of the amino group | ~90% |

| 2 | Nucleophilic Aromatic Substitution | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA, 140°C | Introduction of the side chain | ~92% |

| 3 | Nitro Group Reduction | 80% Hydrazine (B178648) hydrate (B1144303), FeCl₃, Activated Carbon, 60-80°C | Formation of the second amino group | ~98% |

Data compiled from studies on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. atlantis-press.comresearchgate.net

Development of Libraries of Functionalized Aminomethoxybenzoates

The aminomethoxybenzoate scaffold is an attractive starting point for the construction of compound libraries for drug discovery and other applications. A chemical library is a collection of diverse molecules that can be screened for biological activity. The multiple functional groups on this compound provide handles for diversification.

The development of such libraries often employs combinatorial chemistry, where a core scaffold is systematically modified with a variety of building blocks. nih.gov For the aminomethoxybenzoate core, the amino group and the aromatic ring itself are primary points for diversification.

Modification of the Amino Group: The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. This allows for the exploration of how different groups at this position affect the molecule's properties.

Modification of the Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing methoxy and amino groups. This allows for the introduction of halogens, nitro groups, or other functionalities, further expanding the diversity of the library.

Flow chemistry is an increasingly important technology for the rapid and efficient creation of compound libraries. nih.gov This technique allows for precise control over reaction conditions and can be automated to produce a large number of analogs in a short period. The synthesis of libraries of β-amino alcohols and 2-aminophenoxazin-3-ones using flow chemistry has been demonstrated, highlighting the power of this approach for generating molecular diversity from functionalized building blocks. nih.gov

While a specific library based solely on this compound is not widely reported, the principles of combinatorial synthesis are readily applicable. For instance, a library could be generated by reacting the core molecule with a diverse set of carboxylic acids to create a library of amides, or with various aldehydes to form a library of Schiff bases and their reduced amine derivatives.

Table 2: Potential Diversification Points on the Aminomethoxybenzoate Scaffold

| Position/Functional Group | Type of Reaction | Potential Building Blocks | Resulting Functional Group |

| 5-Amino Group | Acylation | Diverse Carboxylic Acids/Acyl Chlorides | Amide |

| 5-Amino Group | Reductive Amination | Diverse Aldehydes/Ketones | Secondary/Tertiary Amine |

| 5-Amino Group | Sulfonylation | Diverse Sulfonyl Chlorides | Sulfonamide |

| Aromatic Ring (Positions 3, 4, 6) | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Halogen, Nitro group |

This systematic approach to modification can generate a large and diverse collection of molecules, which can then be used for high-throughput screening to identify new leads in drug discovery and materials science.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 5 Amino 2 Methoxybenzoate and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For tert-butyl 5-amino-2-methoxybenzoate, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for each type of proton in the molecule. The tert-butyl group typically appears as a sharp, intense singlet at approximately 1.5 ppm due to the magnetic equivalence of its nine protons. The methoxy (B1213986) group protons also produce a singlet, resonating further downfield around 3.8 ppm. The protons on the aromatic ring appear in the region of 6.0-7.5 ppm. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino, methoxy, and tert-butoxycarbonyl substituents. The two protons of the primary amine group often appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. The tert-butyl group shows two characteristic signals: one for the quaternary carbon around 80 ppm and another for the three equivalent methyl carbons near 28 ppm. The methoxy carbon is typically found around 55 ppm. The carbonyl carbon of the ester is significantly deshielded, appearing in the 165-170 ppm region. The six aromatic carbons resonate between 110 and 160 ppm, with their exact shifts influenced by the attached functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| Aromatic CH | C3-H | ~6.9 - 7.2 | ~118 - 122 | Doublet |

| Aromatic CH | C4-H | ~6.3 - 6.6 | ~110 - 114 | Doublet of doublets |

| Aromatic CH | C6-H | ~6.1 - 6.3 | ~100 - 105 | Doublet |

| Amine NH₂ | N-H | ~3.5 - 4.5 (broad) | - | Singlet (broad) |

| Methoxy CH₃ | -OCH₃ | ~3.8 | ~55 | Singlet |

| tert-Butyl CH₃ | -C(CH₃)₃ | ~1.5 | ~28 | Singlet |

| Ester C=O | C=O | - | ~166 | - |

| tert-Butyl Quaternary C | -C(CH₃)₃ | - | ~81 | - |

| Aromatic C-O | C2 | - | ~155 - 160 | - |

| Aromatic C-N | C5 | - | ~145 - 150 | - |

| Aromatic C-CO | C1 | - | ~120 - 125 | - |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass and elemental composition of a molecule. For this compound (C₁₂H₁₇NO₃), the calculated monoisotopic mass is 223.12084 Da. HRMS analysis, typically using electrospray ionization (ESI), would yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure by breaking it down into smaller, characteristic pieces. A prominent fragmentation pathway for this compound is the loss of the tert-butyl group. This can occur either as a tert-butyl cation ([M-57]⁺) or, more commonly, through the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) via a McLafferty-type rearrangement, resulting in a protonated 5-amino-2-methoxybenzoic acid fragment ([M-56+H]⁺). nih.govresearchgate.net Further fragmentation can involve the loss of carbon monoxide (CO, 28 Da) or the methoxy group (CH₃O·, 31 Da).

Table 2: Expected HRMS Fragmentation Pattern for this compound

| m/z (Da) | Ion Formula | Description |

|---|---|---|

| 224.1281 | [C₁₂H₁₈NO₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 168.0655 | [C₈H₁₀NO₃]⁺ | Loss of isobutylene (-C₄H₈) |

| 151.0628 | [C₈H₉NO₂]⁺ | Loss of isobutylene and subsequent loss of OH radical |

| 140.0573 | [C₇H₁₀NO₂]⁺ | Loss of isobutylene and subsequent loss of CO |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are highly effective for identifying the functional groups present in this compound.

N-H Vibrations: The amino group gives rise to characteristic stretching vibrations in the FT-IR spectrum, typically appearing as two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.

C-H Vibrations: The aliphatic C-H stretching from the tert-butyl and methoxy groups are observed in the 2850-3000 cm⁻¹ range. researchgate.net Aromatic C-H stretching appears at higher wavenumbers, typically above 3000 cm⁻¹.

C=O Vibration: The most intense band in the FT-IR spectrum is usually the carbonyl (C=O) stretch of the ester group, found in the 1700-1725 cm⁻¹ region. Its exact position is sensitive to electronic and steric effects.

Aromatic Vibrations: C=C stretching vibrations within the benzene (B151609) ring produce several bands in the 1450-1625 cm⁻¹ region. mdpi.com

C-O Vibrations: The C-O stretching vibrations of the ester and ether linkages result in strong bands in the fingerprint region, between 1100 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum, aromatic ring vibrations are typically strong, making it a useful tool for characterizing the core structure.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Amine | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | tert-Butyl, Methoxy | 2850 - 2980 | Medium-Strong |

| C=O Stretch | Ester | 1700 - 1725 | Strong, Sharp |

| N-H Bend | Amine | 1580 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1625 | Medium-Strong |

| C-O Stretch (ester & ether) | Ester, Ether | 1100 - 1300 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself may not be publicly available, analysis of crystalline derivatives offers invaluable insight. fishersci.com For instance, the analysis of a Schiff base derivative, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, reveals key structural features that can be extrapolated. researchgate.net

Table 4: Representative Crystallographic Data for a Thieno[2,3-c]pyridine Derivative Containing a Tert-butyl Ester Moiety researchgate.net Data from a related crystalline derivative used for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.987(3) |

| b (Å) | 7.6981(15) |

| c (Å) | 20.114(4) |

| β (°) | 109.58(3) |

| Volume (ų) | 2328.0(8) |

| Z (molecules/unit cell) | 4 |

| Key Interactions | Intramolecular O-H···N hydrogen bonds |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopic Characterization for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by electronic transitions within the substituted benzene ring system. The aniline (B41778) and benzoic acid moieties are the primary chromophores. researchgate.netnih.gov

The spectrum is expected to show strong absorptions corresponding to π→π* transitions. The presence of the electron-donating amino and methoxy groups, along with the electron-withdrawing tert-butoxycarbonyl group, creates an extended conjugated system. This typically results in two main absorption bands. capes.gov.br The first is an intense band at shorter wavelengths (around 220-260 nm) and a second, broader band at longer wavelengths (280-340 nm), which arises from an intramolecular charge transfer (ICT) transition from the electron-rich part of the molecule (amino/methoxy groups) to the electron-deficient part (ester group). The position and intensity of these bands are sensitive to solvent polarity.

Fluorescence spectroscopy could also be employed to study the molecule's excited state properties. Given the presence of the aniline-like structure, the compound may exhibit fluorescence, although the efficiency can be influenced by the nature of the substituents and the solvent environment.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Description |

|---|---|---|---|

| π→π | Benzene Ring | ~220 - 260 | High-energy transition within the aromatic system. |

| π→π (ICT) | Substituted Benzene | ~280 - 340 | Intramolecular Charge Transfer from donor (NH₂, OCH₃) to acceptor (COOtBu) groups. |

| n→π | C=O, -O- | >300 (weak) | Low-intensity transition involving non-bonding electrons on oxygen atoms. Often obscured by stronger π→π bands. |

Theoretical and Computational Chemistry Investigations of Tert Butyl 5 Amino 2 Methoxybenzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

This foundational area of study would focus on the molecule's electronic properties and stability.

Density Functional Theory (DFT) Studies of Ground State Geometries

DFT calculations are a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry). Such a study on Tert-butyl 5-amino-2-methoxybenzoate would yield crucial data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's shape and reactivity.

Mechanistic Pathway Elucidation and Transition State Analysis

This section would delve into the "how" and "how fast" of chemical reactions involving the target molecule.

Intrinsic Reaction Coordinate (IRC) Calculations

IRC calculations are essential for mapping out a chemical reaction's pathway. By following the lowest energy path from the transition state to the reactants and products, researchers can confirm that a calculated transition state correctly connects the desired species, providing a clear depiction of the reaction mechanism.

Activation Energy and Reaction Coordinate Studies

Understanding the energy required to initiate a chemical reaction (activation energy) is critical for predicting reaction rates and feasibility. By mapping the energy changes along the reaction coordinate, from reactants through the transition state to products, a complete energetic profile of a potential transformation of this compound could be established.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

To understand how the molecule behaves in a real-world environment, such as in a solution, molecular dynamics (MD) simulations are employed. An MD study on this compound would simulate the movements of the molecule and its interactions with surrounding molecules over time. This would reveal its preferred shapes (conformational sampling) and how it interacts with other molecules, which is vital for predicting its physical properties and biological activity.

The detailed theoretical and computational investigation of this compound, as structured in the requested outline, represents a significant research opportunity. The absence of such studies in the current scientific literature means that a scientifically accurate and verifiable article on this specific topic cannot be generated at this time. The execution of such a research project would be necessary to provide the data required to populate the requested sections with factual and detailed findings.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Detailed theoretical predictions for the NMR chemical shifts and vibrational frequencies of this compound are not available in the current scientific literature. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate these parameters for organic molecules. researchgate.net This process involves optimizing the molecular geometry and then computing the shielding tensors for NMR shifts and the Hessian matrix for vibrational frequencies. researchgate.net However, no published studies have performed these specific calculations for this compound.

Molecular Orbital Theory and Electron Density Distribution Analysis

There is no specific literature detailing the molecular orbital theory and electron density distribution analysis of this compound. Such analyses, typically performed using quantum chemical calculations, provide insights into the electronic structure, reactivity, and properties of a molecule. atlantis-press.com This includes visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron transfer and reactivity, as well as mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack. atlantis-press.com Unfortunately, these specific computational analyses have not been reported for this compound.

Future Research Directions and Emerging Applications in Synthetic Organic Chemistry

Exploration of Novel Catalytic Methods for Functionalization

The functionalization of the tert-butyl 5-amino-2-methoxybenzoate core is an area ripe for investigation, particularly through modern catalytic methods. Transition metal-catalyzed C-H functionalization has become a powerful tool for derivatizing aromatic compounds with high precision and atom economy. researchgate.netbath.ac.uk Future research will likely focus on leveraging the inherent electronic properties of the aminomethoxybenzoate ring to direct selective C-H activation at various positions.

Key areas of exploration include:

Ortho, Meta, and Para Functionalization: The amino and methoxy (B1213986) groups typically direct electrophilic substitution to specific positions. However, advanced catalytic systems using metals like palladium, ruthenium, or nickel can override these traditional directing effects. researchgate.netnih.gov Research into ligands that can direct catalysts to the C-3, C-4, or C-6 positions of the benzene (B151609) ring would unlock a vast chemical space for creating new derivatives. For instance, palladium-catalyzed C-H olefination has been shown to be effective for para-selective functionalization of aniline (B41778) derivatives. acs.org

Cross-Coupling Reactions: The amino group can be a handle for various cross-coupling reactions. Palladium-catalyzed amination of aryl halides is a well-established method, and research could explore the reverse—using the amino group of this compound to couple with various organic electrophiles. acs.orgescholarship.org Similarly, the tert-butyl ester group could be targeted in palladium-catalyzed α-arylation reactions to introduce new substituents on the carbon adjacent to the carbonyl group. organic-chemistry.orgresearchgate.net

Novel Catalyst Development: The development of cost-effective catalysts, for example, those based on nickel or copper, for C-H functionalization and cross-coupling reactions of aniline derivatives is an ongoing effort. acs.org Applying these more sustainable catalysts to functionalize the aminomethoxybenzoate scaffold would be a significant advancement.

| Potential Functionalization | Catalytic Method | Relevant Positions | Potential Products |

| Arylation/Alkylation | C-H Activation (Pd, Ru, Ni) | C-3, C-4, C-6 | Biaryl compounds, alkyl-substituted benzoates |

| Olefination | C-H Activation (Pd) | C-4, C-6 | Styrenyl derivatives |

| Borylation/Silylation | C-H Activation (Ir, Rh) | C-3, C-4, C-6 | Arylboronates, arylsilanes for further synthesis |

| N-Arylation/N-Alkylation | Cross-Coupling (Pd, Cu) | N-atom of amino group | Di- and tri-substituted anilines |

| α-Arylation | Cross-Coupling (Pd) | α-carbon of ester | α-Aryl-aminomethoxybenzoates |

Development of Asymmetric Synthesis Approaches

While this compound itself is achiral, its functional groups serve as ideal starting points for the synthesis of chiral molecules, which are crucial in pharmaceuticals and materials science. Future research will likely focus on the development of catalytic asymmetric methods to generate enantiomerically pure derivatives.

Promising strategies include:

Asymmetric Derivatization of the Amino Group: The primary amine can be converted into an imine and then asymmetrically reduced using chiral catalysts, such as those based on iridium or rhodium, to produce chiral secondary amines. nih.gov Another approach involves reacting the amine with prochiral electrophiles in the presence of a chiral catalyst to induce stereoselectivity. researchgate.netnih.gov

Catalytic Asymmetric C-H Functionalization: A frontier in catalysis is the use of chiral ligands to control the stereochemistry of C-H activation reactions. mdpi.com Applying this to the aminomethoxybenzoate ring could enable the direct installation of functional groups at a specific position with high enantioselectivity, creating chiral centers on the aromatic backbone or in the new substituent.

Enantioselective Reactions Targeting the Ester Group: The tert-butyl ester can be transformed into other functional groups that can then participate in asymmetric reactions. For example, reduction to an alcohol followed by asymmetric oxidation could yield a chiral aldehyde.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, scalability, and process control. rsc.org The synthesis and derivatization of this compound are well-suited for adaptation to continuous flow systems.

Future developments could involve:

Continuous Synthesis of the Core Scaffold: Designing a multi-step flow process for the synthesis of this compound itself would enable on-demand production and reduce the need for isolating intermediates. rsc.orgresearchgate.net This could involve telescoped reactions where the crude product of one step is directly fed into the next reactor. nih.gov

In-line Functionalization: A continuous flow setup could be designed where a stream of the aminomethoxybenzoate is mixed with reagents and passed through a heated or cooled reactor containing a packed-bed catalyst to perform functionalization reactions like those described in section 7.1. mdpi.com This would allow for rapid synthesis and optimization of a library of derivatives.

Design of Smart Materials Utilizing Aminomethoxybenzoate Scaffolds

"Smart materials" are materials that respond to external stimuli, such as changes in pH, light, temperature, or electric potential. Polyaniline and its derivatives are well-known for their electrochromic and conductive properties, making them excellent candidates for smart materials. researchgate.netresearchgate.net Incorporating the this compound unit into polymer backbones could lead to new materials with tunable properties.

Potential research directions include:

Stimuli-Responsive Polymers: The amino group can be protonated or deprotonated, making it pH-responsive. Polymers containing this moiety could exhibit changes in solubility, conformation, or color in response to pH changes. The bulky tert-butyl ester and the methoxy group would influence the polymer's solubility in organic solvents and its processing characteristics. nih.govrsc.org

Electroactive and Electrochromic Materials: Oxidative polymerization of the aniline moiety can produce conductive polymers. The electronic properties of these polymers could be finely tuned by the methoxy and ester substituents, potentially leading to new materials for sensors, electrochromic devices (smart windows), or organic electronics. researchgate.netscribd.com

Biodegradable or Biocompatible Materials: The ester linkage offers a potential site for hydrolytic degradation. By incorporating this scaffold into polyesters or other polymer backbones, it may be possible to create smart materials that are also biodegradable, opening applications in drug delivery or temporary medical implants.

Computational Design and Prediction of New Derivatives with Desired Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. researchgate.netresearchgate.net Applying these methods to this compound can guide synthetic efforts and accelerate the discovery of new derivatives with specific functions.

Future computational studies could focus on:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 5-amino-2-methoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves introducing the tert-butyl group via tert-butyl carbamate intermediates. For example, di-tert-butyl dicarbonate (Boc₂O) is often used as a Boc-protecting agent under mild alkaline conditions (e.g., NaHCO₃ in THF/H₂O) . Reaction optimization requires monitoring pH (7–9) and temperature (0–25°C) to balance between Boc-group stability and amine reactivity. Post-reaction purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, tert-butyl at the ester group). Compare with analogous compounds like ethyl 5-(tert-butyl)-2-methylbenzoate (δ ~1.4 ppm for tert-butyl protons) .

- HPLC-MS : To assess purity (>95%) and detect byproducts (e.g., deprotected amines or ester hydrolysis products) .

- Melting Point Analysis : Compare with literature values for structurally similar benzoates (e.g., methyl 5-amino-2-methoxybenzoate, mp ~110–115°C) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture or acidic vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during weighing or reactions to minimize inhalation risks .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The bulky tert-butyl group reduces reactivity at the ester carbonyl by hindering nucleophilic attack. To overcome this:

- Use strong nucleophiles (e.g., Grignard reagents) in anhydrous THF at elevated temperatures (50–60°C).

- Monitor reaction progress via IR spectroscopy for carbonyl peak shifts (C=O stretch ~1720 cm⁻¹ pre-reaction vs. disappearance post-reaction) .

- Compare kinetic data with less hindered analogs (e.g., methyl esters) to quantify steric effects .

Q. What computational methods can predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways using software like Gaussian. Include explicit solvent molecules (e.g., water) to account for hydrogen bonding effects on transition states .

- pKa Prediction : Use QSAR models to estimate the amine group’s pKa (~4–5) and ester group’s susceptibility to acid/base hydrolysis .

- Validate predictions experimentally via pH-dependent stability assays (e.g., HPLC tracking degradation over 24h at pH 2–10) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and control for substituent variations (e.g., halogen vs. methoxy groups) .

- Structure-Activity Relationship (SAR) : Tabulate bioactivity data against structural parameters (e.g., logP, H-bond donors):

| Derivative | logP | H-Bond Donors | IC₅₀ (μM) |

|---|---|---|---|

| 5-Amino-2-methoxy | 2.1 | 2 | 12.5 |

| 5-Nitro-2-methoxy | 1.8 | 1 | >100 |

| 5-Chloro-2-methoxy | 2.5 | 1 | 45.3 |

- Mechanistic Studies : Use fluorescence polarization to assess binding affinity to target enzymes (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.